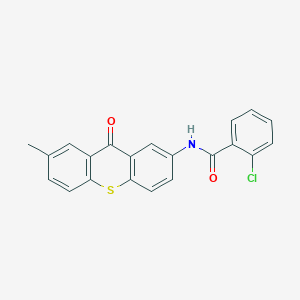

2-chloro-N-(7-methyl-9-oxo-2-thioxanthenyl)benzamide

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Bactericidal Activity

Research has identified derivatives of benzamide, such as 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides, exhibiting significant bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) and other strains. These compounds, including 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide, have demonstrated potent bactericidal effects in a concentration-dependent manner, especially against MRSA strains (Zadrazilova et al., 2015).

Anticancer Potential

Benzamide derivatives have been synthesized and evaluated for their anticancer properties. For instance, indapamide derivatives, including 4-chloro-3-({[(substitutedamino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide, demonstrated proapoptotic activity on melanoma cell lines, indicating potential as anticancer agents (Yılmaz et al., 2015).

Activity Against Mycobacterial, Bacterial, and Fungal Strains

A study described the synthesis and biological evaluation of 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, which exhibited comparable or higher activity against mycobacterial, bacterial, and fungal strains than standard drugs like isoniazid and ciprofloxacin. This suggests their potential in treating various microbial infections (Imramovský et al., 2011).

Neuroleptic Activity

Benzamides, specifically N,N-disubstituted ethylenediamines and cyclic alkane-1,2-diamines derivatives, have been synthesized and evaluated for neuroleptic activity. These compounds, like cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide, showed significant inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating potential in psychosis treatment (Iwanami et al., 1981).

Antibacterial and Antifungal Activity

Certain N-(benzyl carbamoyl or carbamothioyl)-2-hydroxy substituted benzamides have demonstrated in vitro antibacterial and antifungal activities. These compounds, through specific substitutions, have shown promise as potential antibacterial and antifungal agents (Belz et al., 2013).

Anti-inflammatory Effects

A study explored the anti-inflammatory properties of benzodiazepine receptor ligands, including 1-(2-chlorophenyl)-N-methyl-N(1-methylpropyl)-3-isoquinoline carboxamide and 7-chloro-5-(4-chlorophenyl)-1, 3-dihydro-1-methyl-2-H-1,4-benzodiazepin-2-one. They demonstrated significant inhibition of oedema formation in mice, suggesting their role in anti-inflammatory responses (Torres et al., 1999).

GPR139 Receptor Agonism

Research identified glycine benzamides as potent agonists for the GPR139 receptor. Compounds like (S)-3-chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl)benzamide were found to be potent, selective agonists of hGPR139, crossing the blood-brain barrier and demonstrating drug-like properties suitable for oral dosing in rats (Dvorak et al., 2015).

Antibacterial Study of Derivatives

The compound 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide showed antibacterial activity towards gram-positive and gram-negative bacteria. It was characterized using various spectroscopic techniques, highlighting its potential as an antibacterial agent (Adam et al., 2016).

Anti-pathogenic Activity of Thiourea Derivatives

A series of acylthioureas, including benzamides with aryl-carbamothioyl substitutions, demonstrated significant interaction with bacterial cells, both in free and adherent states. These compounds showed promising anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains, known for their biofilm-forming abilities (Limban et al., 2011).

Wirkmechanismus

Target of Action

It is suggested that the compound may have potential antidepressant properties . Antidepressants typically target neurotransmitter systems, including the serotonergic, noradrenergic, and dopaminergic systems .

Mode of Action

Given its potential antidepressant properties, it may interact with neurotransmitter systems to modulate the release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin .

Biochemical Pathways

Antidepressants generally influence the monoaminergic pathways, including the serotonergic, noradrenergic, and dopaminergic pathways .

Result of Action

Given its potential antidepressant properties, it may alleviate symptoms of depression and enhance the quality of life for individuals with moderate to severe depression .

Eigenschaften

IUPAC Name |

2-chloro-N-(7-methyl-9-oxothioxanthen-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClNO2S/c1-12-6-8-18-15(10-12)20(24)16-11-13(7-9-19(16)26-18)23-21(25)14-4-2-3-5-17(14)22/h2-11H,1H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSMNZUUOWHOTGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=CC=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(7-methyl-9-oxo-2-thioxanthenyl)benzamide | |

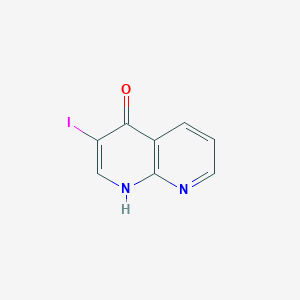

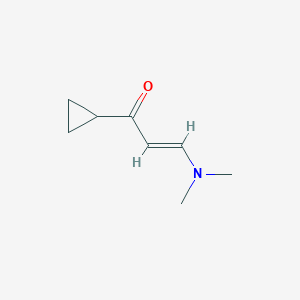

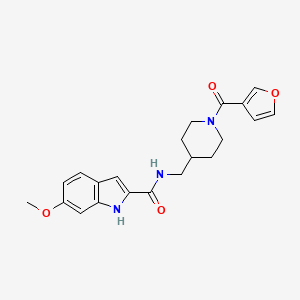

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2415225.png)

![5-Methylsulfonyl-1-oxaspiro[2.3]hexane](/img/structure/B2415229.png)

![2-(3-fluorophenoxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)propanamide](/img/structure/B2415238.png)

![1-([1,1'-Biphenyl]-2-yloxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2415239.png)